molecular formula C11H13N3O B13520774 3-(Quinoxalin-2-yloxy)propan-1-amine

3-(Quinoxalin-2-yloxy)propan-1-amine

Cat. No.: B13520774
M. Wt: 203.24 g/mol
InChI Key: CTZUXTAOJNZENM-UHFFFAOYSA-N
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Description

3-(Quinoxalin-2-yloxy)propan-1-amine is a chemical compound with the molecular formula C11H13N3O It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinoxalin-2-yloxy)propan-1-amine typically involves the reaction of quinoxaline derivatives with appropriate amines. One common method is the aromatic nucleophilic substitution of 4-chloro-8-methylquinoxaline-1-amine with different amines . The reaction is usually carried out in the presence of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) and stirred overnight .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Quinoxalin-2-yloxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions may produce dihydroquinoxalines .

Scientific Research Applications

3-(Quinoxalin-2-yloxy)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-(Quinoxalin-2-yloxy)propan-1-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-quinoxalin-2-yloxypropan-1-amine

InChI

InChI=1S/C11H13N3O/c12-6-3-7-15-11-8-13-9-4-1-2-5-10(9)14-11/h1-2,4-5,8H,3,6-7,12H2

InChI Key

CTZUXTAOJNZENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCCCN

Origin of Product

United States

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